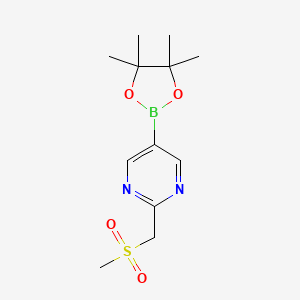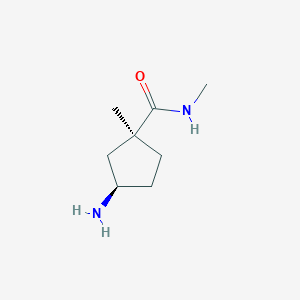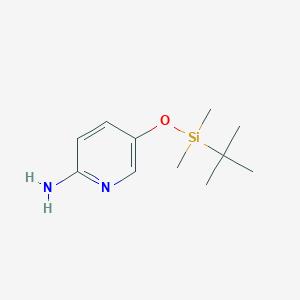![molecular formula C12H15NO3 B12988125 Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12988125.png)
Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a complex organic compound with the molecular formula C12H15NO3. This compound is characterized by its unique cyclopenta[b]pyrrole structure, which includes a tetrahydrocyclopenta ring fused with a pyrrole ring, and various functional groups such as a methyl ester and a ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a substituted cyclopentanone, followed by the introduction of the pyrrole ring through a series of condensation reactions. The final steps often involve esterification and methylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its functional groups. For example, the ketone and ester groups may interact with active sites of enzymes, altering their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,5,5-trimethyl-4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate: shares similarities with other cyclopenta[b]pyrrole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a cyclopenta ring fused with a pyrrole ring, along with the presence of a methyl ester and ketone, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl 1,5,5-trimethyl-4-oxo-6H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-9-7(10(12)14)5-8(13(9)3)11(15)16-4/h5H,6H2,1-4H3 |
Clé InChI |
OIHRSHJGEUMGEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C1=O)C=C(N2C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



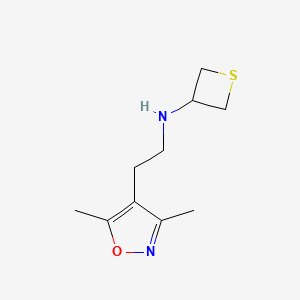
![(1R,5R)-tert-Butyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12988052.png)
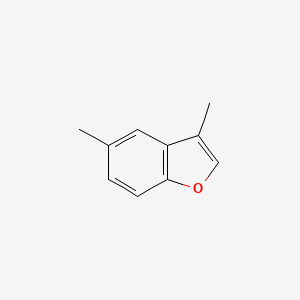
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12988068.png)

![N-(2-(4-Chlorophenoxy)ethyl)-2-(methylthio)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12988079.png)
![2-[4-(Carboxymethyl)-4-piperidyl]acetic acid](/img/structure/B12988087.png)
![2,9-dichloro-5,5-dimethyl-5H-benzo[b]pyrido[3,2-d]azepin-6(7H)-one](/img/structure/B12988088.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B12988093.png)
![2-(8'-(Hydroxymethyl)-3,3-dimethyl-6'-nitrospiro[indoline-2,2'-thiochromen]-1-yl)ethanol](/img/structure/B12988106.png)
